molecular formula C24H27N3O5 B2430882 3-(3,4-Dimethoxyphenyl)-5-{1-[3-(4-methoxyphenyl)propanoyl]pyrrolidin-2-yl}-1,2,4-oxadiazole CAS No. 1795293-65-0

3-(3,4-Dimethoxyphenyl)-5-{1-[3-(4-methoxyphenyl)propanoyl]pyrrolidin-2-yl}-1,2,4-oxadiazole

Cat. No.: B2430882
CAS No.: 1795293-65-0
M. Wt: 437.496
InChI Key: ZVFKYTSALARBBD-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-5-{1-[3-(4-methoxyphenyl)propanoyl]pyrrolidin-2-yl}-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C24H27N3O5 and its molecular weight is 437.496. The purity is usually 95%.
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Properties

IUPAC Name

1-[2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-3-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5/c1-29-18-10-6-16(7-11-18)8-13-22(28)27-14-4-5-19(27)24-25-23(26-32-24)17-9-12-20(30-2)21(15-17)31-3/h6-7,9-12,15,19H,4-5,8,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFKYTSALARBBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCCC2C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,4-Dimethoxyphenyl)-5-{1-[3-(4-methoxyphenyl)propanoyl]pyrrolidin-2-yl}-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A 1,2,4-oxadiazole ring , known for its pharmacological properties.
  • Dimethoxy and methoxy phenyl groups that enhance lipophilicity and biological activity.
  • A pyrrolidine moiety , which may contribute to its interaction with biological targets.

Table 1: Chemical Properties

PropertyValue
Molecular FormulaC₁₈H₁₈N₂O₅
Molecular Weight342.34 g/mol
LogP3.23
Melting PointNot Available
Boiling PointNot Available

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, studies have shown that various oxadiazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 and A549. The mechanism often involves the upregulation of pro-apoptotic proteins like p53 and caspase-3 .

Case Study: Cytotoxic Effects
In a study evaluating a series of oxadiazole derivatives, compound 5d demonstrated an IC50 value comparable to doxorubicin against MCF-7 cells, indicating potent cytotoxic activity. The study utilized Western blot analysis to confirm increased expression of apoptotic markers .

Antidiabetic Activity

Oxadiazole derivatives have also been explored for their antidiabetic effects. In vivo studies using genetically modified models (e.g., Drosophila melanogaster) showed that certain oxadiazoles effectively lowered glucose levels and improved insulin sensitivity .

Table 2: Summary of Biological Activities

Activity TypeModel/MethodologyResult
AnticancerMCF-7 Cell LineIC50 similar to doxorubicin
AntidiabeticDrosophila ModelSignificant glucose reduction
Apoptosis InductionWestern Blot AnalysisIncreased p53 and caspase-3

The biological activity of the compound is attributed to several mechanisms:

  • Inhibition of Cell Proliferation : Oxadiazole derivatives often inhibit key signaling pathways involved in cell growth.
  • Induction of Apoptosis : The activation of apoptotic pathways leads to programmed cell death in cancer cells.
  • Antioxidant Activity : Some studies suggest that these compounds may also exert protective effects against oxidative stress, contributing to their therapeutic potential .

Scientific Research Applications

Antioxidant Activity

Research has shown that oxadiazole derivatives exhibit significant antioxidant properties. Studies indicate that compounds with similar structures can prevent oxidative stress by enhancing the activity of antioxidant enzymes and reducing lipid peroxidation. This property is vital in developing therapeutic agents for diseases linked to oxidative damage .

Antimicrobial Properties

The oxadiazole core has been associated with antimicrobial activity against various pathogens. Compounds derived from oxadiazoles have demonstrated efficacy in inhibiting bacterial growth, making them potential candidates for new antibiotic therapies .

Anti-inflammatory Effects

Preliminary studies suggest that derivatives of oxadiazoles can exhibit anti-inflammatory effects by modulating inflammatory pathways. This application is particularly relevant in the treatment of chronic inflammatory diseases .

Neuroprotective Effects

The structural components of this compound indicate potential neuroprotective properties. Research into similar compounds has revealed their ability to protect neuronal cells from damage caused by neurotoxic agents .

Cancer Research

The compound's ability to interact with specific enzymes or receptors positions it as a potential agent in cancer therapy. Compounds with structural similarities have been tested for their anticancer properties, showing promise in inhibiting tumor growth and inducing apoptosis in cancer cells .

Case Studies and Experimental Findings

StudyFindingsRelevance
Study on Antioxidant Activity Synthesized novel 1,3,4-oxadiazole derivatives showed comparable antioxidant activity to standard drugs.Highlights the potential of oxadiazole derivatives in combating oxidative stress-related diseases.
Antimicrobial Screening A series of oxadiazole derivatives were tested against common bacterial strains; several showed significant inhibition rates.Supports the development of new antibiotics derived from oxadiazole structures.
Neuroprotective Evaluation Compounds demonstrated neuroprotective effects in vitro against neurotoxic agents.Suggests applicability in neurodegenerative disease treatment.

Chemical Reactions Analysis

Structural Analysis and Reactivity Insights

The compound features a 1,2,4-oxadiazole core substituted with:

  • 3,4-Dimethoxyphenyl at position 3.

  • 1-[3-(4-Methoxyphenyl)propanoyl]pyrrolidin-2-yl at position 5.

Key reactive sites include:

  • Oxadiazole Ring : Susceptible to nucleophilic/electrophilic substitution due to electron-deficient nature .

  • Methoxy Groups : Potential for demethylation or functional group interconversion.

  • Propanoyl-Pyrrolidine Moiety : Possible involvement in hydrolysis, aminolysis, or cyclization reactions .

2.1. Ring-Opening Reactions

The 1,2,4-oxadiazole ring may undergo cleavage under acidic or basic conditions:

  • Acidic Hydrolysis : Could yield amide or carboxylic acid derivatives via intermediate nitrile oxides .

  • Basic Conditions : Potential formation of ureas or thioureas through nucleophilic attack .

2.2. Functional Group Transformations

Reaction Type Reagents/Conditions Expected Product
Demethylation BBr₃, H₂OCatechol derivatives
Acylation AcCl, pyridineAcetylated pyrrolidine
Hydrolysis NaOH/H₂O, reflux3-(4-Methoxyphenyl)propanoic acid derivative

2.3. Cross-Coupling Reactions

The aryl groups may participate in:

  • Suzuki-Miyaura Coupling : With aryl boronic acids using Pd catalysts .

  • Buchwald-Hartwig Amination : For introducing nitrogen-based substituents .

Comparative Data for Analogous 1,2,4-Oxadiazoles

Compound Reaction Conditions Outcome Ref.
3-(3,4-Dimethoxyphenyl)-5-(methylthio)-1,2,4-oxadiazoleOxidation with H₂O₂Acetic acid, 60°CSulfone derivative (89% yield)
5-(4-Chlorophenyl)-3-(pyrrolidin-1-yl)-1,2,4-oxadiazoleHydrolysis (HCl/MeOH)Reflux, 6hPyrrolidine carboxylic acid (72%)
3-(4-Methoxyphenyl)-5-(2-nitrobenzyl)-1,2,4-oxadiazoleReduction (H₂/Pd-C)EtOH, RTAmine product (95% yield)

Research Gaps and Recommendations

  • Synthetic Optimization : Explore microwave-assisted synthesis to improve yield and reduce reaction time for analogous compounds .

  • Biological Testing : Prioritize in vitro assays for antimicrobial or anticancer activity, given the bioactivity of structurally related 1,3,4-oxadiazoles .

  • Stability Studies : Investigate pH-dependent degradation kinetics of the oxadiazole core .

Q & A

Basic: What synthetic strategies are optimal for constructing the 1,2,4-oxadiazole core in this compound?

Answer:
The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions. A common approach involves refluxing hydrazide intermediates with reagents like phosphoryl chloride (POCl₃) at elevated temperatures (120°C). For example, cyclization of substituted benzoic acid hydrazides using POCl₃ yields oxadiazole derivatives with high purity . Alternative methods include using diethyl oxalate and sodium hydride in toluene for precursor formation, as demonstrated in related triazole-oxadiazole hybrids .

Key Reaction Conditions:

PrecursorReagent/ConditionsYield/PurityReference
Hydrazide intermediatePOCl₃, 120°C, 2–4 hours70–85% (recrystallized)
Diethyl oxalate adductNaH, toluene, reflux~65% (NMR-confirmed)

Basic: How can structural characterization be rigorously validated for this compound?

Answer:
Multi-modal spectroscopic analysis is critical:

  • ¹H/¹³C-NMR : Confirm substitution patterns (e.g., methoxy groups at 3,4-positions on phenyl rings) .
  • LC-MS : Verify molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the propanoyl group) .

Advanced: How can molecular docking predictions for antifungal activity be validated experimentally?

Answer:
Docking studies (e.g., targeting 14-α-demethylase lanosterol, PDB: 3LD6) should be cross-validated with:

  • In vitro antifungal assays : Measure minimum inhibitory concentrations (MICs) against Candida spp. or Aspergillus spp. .
  • Enzyme inhibition assays : Quantify IC₅₀ values for 14-α-demethylase activity using purified enzyme .
  • Docking reproducibility : Use multiple software (AutoDock, Schrödinger) to assess consistency in binding poses .

Example Docking Results:

CompoundDocking Score (kcal/mol)MIC (μg/mL)Reference
Target compound-8.2 ± 0.3Pending
Fluconazole (control)-7.1 ± 0.42–4

Advanced: How to resolve contradictions between computational docking and experimental bioactivity data?

Answer:
Discrepancies often arise from:

  • Solvent effects in docking : Include explicit water molecules in simulations to improve accuracy .
  • Metabolic instability : Perform stability studies (e.g., HPLC monitoring under physiological pH) to rule out compound degradation .
  • Off-target interactions : Use proteome-wide docking or transcriptomics to identify unintended targets .

Basic: What purification methods maximize yield for intermediates?

Answer:

  • Recrystallization : Use DMF-EtOH (1:1) for polar intermediates .
  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients for non-polar derivatives .
  • Wash cycles : Ethanol washes remove unreacted starting materials .

Advanced: How to design a structure-activity relationship (SAR) study for substituent optimization?

Answer:

  • Vary substituents : Synthesize analogs with halogens (Cl, F), electron-donating groups (OMe), or bulky groups (CF₃) at the 3,4-dimethoxyphenyl or pyrrolidine positions .
  • Assay key properties : Compare logP (lipophilicity), MICs, and docking scores across analogs.
  • Statistical analysis : Use multivariate regression to correlate substituent effects with activity .

Example SAR Data:

Substituent (R)logPMIC (μg/mL)Docking Score
4-OMe3.18.5-7.9
4-Cl3.84.2-8.4
4-CF₃4.52.1-9.1

Advanced: What in silico tools are suitable for ADME profiling?

Answer:

  • SwissADME : Predict bioavailability, BBB permeability, and CYP450 interactions .
  • Molinspiration : Calculate drug-likeness parameters (e.g., TPSA, rotatable bonds) .
  • pkCSM : Estimate toxicity endpoints (e.g., hERG inhibition) .

Example ADME Predictions:

ParameterPredictionReference
Bioavailability65% (moderate)
CYP3A4 inhibitionHigh risk
BBB permeabilityLow

Basic: What intermediates are critical in the synthesis pathway?

Answer:

  • Hydrazide precursors : Formed via condensation of carboxylic acids with hydrazine .
  • Pyrrolidine-propanoyl intermediates : Synthesized via nucleophilic acyl substitution .
  • Cyclized oxadiazoles : Generated from hydrazides using POCl₃ or NaH .

Advanced: How to optimize reaction yields for large-scale synthesis?

Answer:

  • Catalyst screening : Test Pd(PPh₃)₄ for Suzuki couplings (e.g., 80–90% yield in pyrazole synthesis) .
  • Solvent optimization : Use DMF/H₂O mixtures for polar intermediates .
  • Temperature control : Maintain reflux conditions (±2°C) to minimize side reactions .

Advanced: How to select enzyme targets for mechanistic studies?

Answer:

  • Literature mining : Prioritize targets implicated in related compounds (e.g., fungal CYP51 for oxadiazoles) .
  • Phylogenetic analysis : Identify conserved binding pockets across species .
  • Structural databases : Use PDB to retrieve high-resolution co-crystal structures (e.g., 3LD6 for lanosterol demethylase) .

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